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Abstract
Ampiroxicam is a non-steroidal anti-inflammatory drug (NSAID) that serves as a prodrug for

Piroxicam, a well-established anti-inflammatory agent.[1] This design allows for effective

therapeutic action while potentially mitigating some of the gastrointestinal side effects

associated with the parent drug. This technical guide provides a comprehensive overview of

the chemical structure of Ampiroxicam, its synthesis pathway from readily available starting

materials, and detailed experimental protocols for key transformations. Quantitative data is

presented in structured tables for clarity, and the synthesis pathway is visualized using a DOT

script-generated diagram.

Chemical Structure of Ampiroxicam
Ampiroxicam, systematically named ethyl 1-[[2-methyl-1,1-dioxo-3-(pyridin-2-

ylcarbamoyl)-1λ⁶,2-benzothiazin-4-yl]oxy]ethyl carbonate, is a complex molecule featuring a

benzothiazine core structure.[2] The key structural feature that distinguishes Ampiroxicam
from its active metabolite, Piroxicam, is the presence of a 1-[(ethoxycarbonyl)oxy]ethyl ether

linkage at the 4-hydroxyl position of the benzothiazine ring. This modification renders the

molecule inactive until it is metabolized in the body to release Piroxicam.[3]

Chemical Formula: C₂₀H₂₁N₃O₇S[4]
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Molecular Weight: 447.46 g/mol [4]

Canonical SMILES: CCOC(=O)OC(C)OC1=C(N(S(=O)

(=O)C2=CC=CC=C21)C)C(=O)NC3=CC=CC=N3[2]

InChI Key: LSNWBKACGXCGAJ-UHFFFAOYSA-N[2]

Image of the Chemical Structure:

alt text

Synthesis Pathway
The synthesis of Ampiroxicam is a multi-step process that begins with the construction of the

core 4-hydroxy-2-methyl-N-2-pyridyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide

(Piroxicam) scaffold, followed by the strategic addition of the prodrug moiety. The overall

synthesis can be conceptually divided into two main stages: the synthesis of Piroxicam and the

subsequent conversion to Ampiroxicam.

Stage 1: Synthesis of Piroxicam
The synthesis of Piroxicam typically starts from saccharin, a readily available and inexpensive

starting material. The key steps involve the formation of a benzothiazine ring system, followed

by functionalization to introduce the necessary carboxamide and pyridyl groups.

Stage 2: Synthesis of Ampiroxicam from Piroxicam
The final step in the synthesis of Ampiroxicam involves the etherification of the enolic hydroxyl

group of Piroxicam. This is achieved by reacting Piroxicam with a suitable electrophile, namely

ethyl 1-chloroethyl carbonate. This reaction introduces the 1-[(ethoxycarbonyl)oxy]ethyl group,

thus forming the prodrug.

Data Presentation
The following tables summarize the key quantitative data for the starting materials,

intermediates, and the final product, Ampiroxicam.

Table 1: Physicochemical Properties of Key Compounds
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Compound
Chemical
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

Solubility

Piroxicam C₁₅H₁₃N₃O₄S 331.35 198-200

Soluble in

DMSO, slightly

soluble in

ethanol.

Ethyl 1-

chloroethyl

carbonate

C₅H₉ClO₃ 152.57 -

Soluble in

common organic

solvents.

Ampiroxicam C₂₀H₂₁N₃O₇S 447.46 159-161

Soluble in

alcohol, insoluble

in acetone.[5]

Table 2: Spectroscopic Data for Ampiroxicam

Spectroscopic Technique Key Peaks/Signals

Mass Spectrometry (MS) m/z: 447.11 (M⁺)[6]

Infrared (IR) Spectroscopy (predicted)

ν (cm⁻¹): ~3340 (N-H stretch), ~1750 (C=O,

carbonate), ~1680 (C=O, amide), ~1350 &

~1150 (SO₂)

¹H NMR Spectroscopy (predicted, CDCl₃)

δ (ppm): ~1.3 (t, 3H, OCH₂CH₃), ~1.6 (d, 3H,

OCH(CH₃)O), ~3.4 (s, 3H, N-CH₃), ~4.2 (q, 2H,

OCH₂CH₃), ~6.0 (q, 1H, OCH(CH₃)O), ~7.0-8.5

(m, 8H, Ar-H)

¹³C NMR Spectroscopy (predicted, CDCl₃)

δ (ppm): ~15 (OCH₂CH₃), ~20 (OCH(CH₃)O),

~35 (N-CH₃), ~65 (OCH₂CH₃), ~100

(OCH(CH₃)O), ~115-155 (Ar-C), ~160 (C=O,

amide), ~155 (C=O, carbonate)

Experimental Protocols
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The following are detailed experimental protocols for the key steps in the synthesis of

Ampiroxicam.

Synthesis of Piroxicam from Saccharin (Illustrative
Pathway)
This is a generalized procedure based on common synthetic routes. Specific conditions may

vary.

N-Alkylation of Saccharin: Saccharin is reacted with an alkylating agent, such as methyl

iodide, in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g.,

acetone) to yield N-methylsaccharin.

Ring Opening and Rearrangement: N-methylsaccharin is treated with a strong base, such as

sodium ethoxide in ethanol. This induces a rearrangement to form the sodium salt of methyl

2-(methylsulfamoyl)benzoate.

Cyclization: The resulting ester is cyclized under acidic conditions to form 4-hydroxy-2-

methyl-2H-1,2-benzothiazine-3-carboxylic acid methyl ester 1,1-dioxide.

Amidation: The methyl ester is then reacted with 2-aminopyridine in a high-boiling solvent

such as xylene, typically with azeotropic removal of methanol, to afford Piroxicam. The

product is then purified by recrystallization.

Synthesis of Ethyl 1-chloroethyl carbonate
To a solution of ethanol (1.0 eq) and pyridine (1.1 eq) in dichloromethane, cooled to 0 °C, is

added 1-chloroethyl chloroformate (1.0 eq) dropwise.

The reaction mixture is allowed to warm to room temperature and stirred overnight.

The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and

the solvent is removed under reduced pressure to yield ethyl 1-chloroethyl carbonate as an

oil.

Synthesis of Ampiroxicam from Piroxicam
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Piroxicam (1.0 eq) is dissolved in a suitable aprotic solvent such as N,N-dimethylformamide

(DMF) or acetonitrile.

A non-nucleophilic base, such as potassium carbonate or triethylamine (1.2 eq), is added to

the solution.

Ethyl 1-chloroethyl carbonate (1.1 eq) is added dropwise to the reaction mixture at room

temperature.

The reaction is stirred at room temperature for 12-24 hours and monitored by thin-layer

chromatography (TLC).

Upon completion, the reaction mixture is poured into water and the product is extracted with

a suitable organic solvent (e.g., ethyl acetate).

The combined organic layers are washed with water and brine, dried over anhydrous sodium

sulfate, and the solvent is evaporated under reduced pressure.

The crude product is purified by column chromatography on silica gel or by recrystallization

from a suitable solvent system (e.g., ethanol/water) to afford Ampiroxicam as a solid.

Mandatory Visualization
The following diagram illustrates the synthesis pathway of Ampiroxicam from Piroxicam.

Piroxicam
(4-hydroxy-2-methyl-N-2-pyridyl-2H-1,2-

benzothiazine-3-carboxamide 1,1-dioxide)

Ampiroxicam

Etherification

Ethyl 1-chloroethyl carbonate
+ Base (e.g., K₂CO₃)

in DMF

Click to download full resolution via product page

Caption: Synthesis of Ampiroxicam from Piroxicam.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

